molecular formula C10H22N2O2Si B3182149 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate CAS No. 219687-93-1

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate

Cat. No.: B3182149
CAS No.: 219687-93-1
M. Wt: 230.38 g/mol
InChI Key: IDIFIHFGDRTGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is a protected piperazine derivative of significant value in medicinal and process chemistry as a key synthetic building block. Piperazine rings are among the most frequently used heterocycles in biologically active compounds, found in numerous FDA-approved drugs across various therapeutic classes, including kinase inhibitors, receptor modulators, and antiviral agents . The 2-(Trimethylsilyl)ethyl (Teoc) group serves as a robust protecting group for the piperazine nitrogen, safeguarding the secondary amine functionality during synthetic sequences. This allows for selective manipulation of other reactive sites on the molecule. The Teoc group can be cleanly removed under specific conditions, such as with fluoride ions, to deprotect the amine without affecting other sensitive functional groups. The related reagent 2-(Trimethylsilyl)ethyl carbonates (like Teoc-OSu) are specifically designed for introducing this protecting group . As a synthon, this compound is instrumental in the design and synthesis of more complex piperazine-containing molecules, facilitating research in drug discovery and development. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trimethylsilylethyl piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIFIHFGDRTGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trimethylsilyl Ethyl Piperazine 1 Carboxylate

Strategies for the Formation of 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Carbamates on Nitrogen Centers

The introduction of the Teoc group onto a nitrogen atom is a cornerstone of many synthetic pathways. This process involves the formation of a carbamate (B1207046) linkage, which is generally stable to various reagents and reaction conditions. chem-station.comhighfine.com The Teoc group is particularly advantageous because it is resistant to hydrolysis, nucleophilic attack, and many acidic and reductive environments. chem-station.com

Several reagents have been developed to facilitate the efficient introduction of the Teoc protecting group. Among the most common are N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) and 1-[2-(trimethylsilyl)ethoxycarbonyl]-3-nitro-1,2,4-triazole (Teoc-NT). chem-station.comhighfine.comnih.gov

Teoc-OSu: This reagent is widely used for the protection of amines as Teoc carbamates. chem-station.com The succinimidyl group is a good leaving group, which facilitates the reaction with the amine.

Teoc-NT: The Sodeoka reagent, Teoc-NT, offers the advantage that its byproduct, nitrotriazole, is insoluble in common reaction solvents and can be easily removed by filtration, simplifying the purification process. chem-station.comtcichemicals.com Other similar reagents include Teoc-Cl and Teoc-OBt. highfine.com

The introduction of the Teoc group typically requires the presence of a base to deprotonate the amine and facilitate its nucleophilic attack on the Teoc-donating reagent. highfine.com Common bases used for this purpose include organic amines like pyridine (B92270) and triethylamine. chem-station.comhighfine.com The reaction is often carried out in solvents such as dichloromethane. highfine.com

In some cases, Schotten-Baumann conditions, which employ inorganic bases like sodium bicarbonate, can also be utilized, particularly for the protection of amino acids. chem-station.com The reaction temperature is generally controlled, often between 20-25°C, to ensure the reaction proceeds to completion without the formation of significant side products. highfine.com

Table 1: Reagents and Conditions for Teoc Protection
Teoc ReagentTypical BaseCommon SolventKey Advantage
Teoc-OSuPyridine, TriethylamineDichloromethaneWidely used and effective. chem-station.com
Teoc-NTTriethylamineDichloromethaneInsoluble byproduct allows for easy purification by filtration. chem-station.comtcichemicals.com
Teoc-OBtTriethylamineDichloromethaneUsed for the protection of amino acid derivatives. highfine.com
Teoc-ClPyridine, TriethylamineNot specifiedA common reagent for Teoc protection. highfine.com

Direct Synthesis of Piperazine-1-carboxylate Derivatives via N-Protection

The direct synthesis of piperazine-1-carboxylate derivatives through N-protection is a common and efficient strategy. This approach involves the selective protection of one of the nitrogen atoms of the piperazine (B1678402) ring, leaving the other available for further functionalization.

The piperazine scaffold can be functionalized through various amination and alkylation reactions. ambeed.com For instance, piperazine can be reacted with alkyl halides to introduce alkyl groups onto the nitrogen atoms. ambeed.com However, controlling the degree of alkylation to achieve mono-alkylation can be challenging, often requiring the use of a protecting group. researchgate.net Reductive amination, which involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing N-alkyl substituents. nih.gov

Palladium-catalyzed amination reactions have also been employed to form N-aryl piperazine derivatives. nih.gov These methods provide a versatile toolkit for modifying the piperazine core before or after the introduction of the carboxylate functionality.

Table 2: Methods for Piperazine Functionalization
Reaction TypeReagentsDescription
N-AlkylationAlkyl halides (e.g., chlorides, bromides)Direct substitution of hydrogen on the nitrogen with an alkyl group. ambeed.com
Reductive AminationAldehyde or ketone, Sodium triacetoxyborohydrideFormation of an N-alkyl group via an imine intermediate. nih.gov
Pd-catalyzed AminationAryl halide, Pd catalystFormation of an N-aryl bond. nih.gov

The synthesis of chiral piperazines is of significant interest due to their prevalence in biologically active molecules. nih.gov Several methods have been developed for the stereoselective synthesis of 2-substituted piperazines, often starting from chiral α-amino acids. rsc.orgrsc.org These approaches allow for the creation of enantiomerically pure piperazine derivatives. rsc.orgrsc.org

A key strategy in the synthesis of complex piperazine-containing molecules is the use of orthogonal protecting groups. This allows for the selective deprotection of one nitrogen atom while the other remains protected, enabling regiocontrolled functionalization. rsc.orgrsc.org For example, a piperazine can be protected with both a Teoc group and another protecting group that can be removed under different conditions.

Green Chemistry and Sustainable Synthesis Considerations for Teoc-Protected Piperazine Derivatives

While specific research on green chemistry approaches for the synthesis of 2-(trimethylsilyl)ethyl piperazine-1-carboxylate is not extensively detailed in the provided search results, general principles of sustainable synthesis can be applied. The use of photoredox catalysis, for example, has emerged as a greener method for the C-H functionalization of piperazines, often utilizing organic photocatalysts to reduce reliance on transition metals. mdpi.comorganic-chemistry.org

In the context of Teoc protection, the use of Teoc-NT is a step towards greener synthesis, as the easy removal of the byproduct simplifies purification and reduces solvent usage. chem-station.com Future research in this area could focus on developing catalytic methods for Teoc introduction, minimizing the use of stoichiometric reagents and further reducing waste generation. The development of flow chemistry processes could also contribute to a more sustainable and efficient synthesis of these important compounds. nih.gov

Mechanistic Investigations and Reactivity of the Teoc Group in Piperazine Conjugates

Orthogonality of the Teoc Group with Co-existing Protecting Groups

A key advantage of the Teoc group is its orthogonality, which is the ability to be removed under specific conditions without affecting other protecting groups. bham.ac.uk The Teoc group is highly orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz and Benzyl (Bn) groups. chem-station.comhighfine.comnih.gov For instance, a molecule containing both a Teoc and an Fmoc group can have the Fmoc group selectively removed with piperidine (B6355638) without disturbing the Teoc group. chempep.com Similarly, a Cbz group can be cleaved by catalytic hydrogenation while the Teoc group remains intact. chem-station.com

However, the orthogonality between Teoc and the acid-labile Boc group is less straightforward. While Teoc is generally more stable to acid than Boc, strong acids like TFA used for Boc removal can also cleave the Teoc group, sometimes making selective deprotection challenging. highfine.comnih.gov This lack of complete orthogonality has led to the development of modified silicon-based protecting groups, such as the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, which exhibits enhanced resistance to acidic conditions and thus greater orthogonality with the Boc group. nih.govresearchgate.netnih.gov

Stability and Reactivity of the Teoc-Piperazine Moiety under Diverse Synthetic Conditions

The 2-(trimethylsilyl)ethyl piperazine-1-carboxylate molecule is generally robust under a variety of synthetic conditions, a feature attributable to the stability of both the Teoc group and the piperazine (B1678402) ring.

Stability:

Basic and Nucleophilic Conditions: The Teoc group is very stable towards hydrolysis and other nucleophilic attacks, as well as most alkaline conditions. chem-station.comhighfine.com This allows for reactions such as ester saponification or the use of amine bases elsewhere in a molecule without premature deprotection.

Reductive Conditions: It is stable to standard reductive conditions, including catalytic hydrogenation (e.g., H₂/Pd-C), which is used to cleave groups like Cbz. chem-station.com

Oxidative Conditions: The piperazine ring and the Teoc group are generally stable to many common oxidizing agents used in synthesis.

Reactivity: The primary reactivity of the Teoc-piperazine moiety centers on two aspects: the deprotection of the Teoc group and the reactivity of the unprotected secondary amine on the piperazine ring. The Teoc group's reactivity is its susceptibility to cleavage by fluoride (B91410) ions or strong acids as detailed previously. Once one nitrogen of the piperazine is protected by the Teoc group, the remaining N-H group is free to react as a typical secondary amine. It can undergo a wide range of transformations, including:

N-Alkylation

N-Arylation

N-Acylation

Reductive amination

Michael additions

This allows the Teoc-piperazine moiety to serve as a versatile building block for the synthesis of more complex piperazine-containing structures, which are prevalent in many pharmaceuticals. mdpi.commdpi.com The Teoc group effectively serves as a temporary shield, directing synthetic modifications to the other nitrogen atom before being cleanly removed at a later stage.

Applications of 2 Trimethylsilyl Ethyl Piperazine 1 Carboxylate in Advanced Organic Synthesis

Role as an Amine Protecting Group in Multi-Step Synthetic Sequences

In the intricate processes of multi-step organic synthesis, protecting groups are indispensable for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.orgresearchgate.netnih.gov The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines, renowned for its distinct stability profile. highfine.comchem-station.com Unlike more common amine protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), the Teoc group is exceptionally stable under a wide range of acidic, basic, and reductive conditions. highfine.comnih.gov

Its removal is typically achieved under neutral conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.com The mechanism involves the attack of the fluoride ion on the silicon atom, which initiates a β-elimination cascade, releasing the free amine, carbon dioxide, ethylene (B1197577), and a trimethylsilyl (B98337) fluoride byproduct. chem-station.com This unique cleavage condition grants the Teoc group orthogonality with many other protecting groups, allowing for selective deprotection in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups, a crucial advantage in complex synthesis. nih.gov

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability
Teoc Teoc-OSu, Teoc-ClFluoride ions (e.g., TBAF), TFAStable to acid, base, hydrogenolysis
Boc Boc₂O, Boc-ONStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Fmoc Fmoc-OSu, Fmoc-ClBase (e.g., Piperidine)Stable to acid, hydrogenolysis
Cbz Cbz-ClCatalytic Hydrogenation (H₂, Pd/C)Stable to acid, mild base

The symmetrical nature of the piperazine (B1678402) ring, with two secondary amines, presents a significant challenge for selective functionalization. Uncontrolled reaction with an electrophile typically leads to a mixture of mono- and di-substituted products, along with the unreacted starting material. To achieve selective mono-functionalization, one of the nitrogen atoms must be protected. researchgate.net

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate serves as an ideal mono-protected piperazine synthon. With one nitrogen masked by the robust Teoc group, the remaining secondary amine is free to react with a wide range of electrophiles. This strategy allows for the controlled, stepwise construction of complex molecules where different substituents are required at the N1 and N4 positions of the piperazine ring. After the desired modification at the unprotected nitrogen, the Teoc group can be cleanly removed at a later stage to either yield the mono-substituted product or to enable further functionalization at the newly liberated nitrogen atom.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides by sequentially adding amino acid residues to a growing chain anchored to an insoluble resin support. peptide.comwpmucdn.compeptide.com While conventional peptides are composed of α-amino acids, the incorporation of piperazine-based structures can create peptidomimetics with enhanced stability, conformational rigidity, or novel biological activity.

The Teoc group's stability profile makes it highly compatible with the popular Fmoc-based SPPS strategy. researchgate.net In a typical Fmoc-SPPS cycle, the temporary Fmoc protecting group on the N-terminus is removed using a basic solution, most commonly piperidine (B6355638). wpmucdn.com The Teoc group is completely stable to these conditions. Subsequently, the final cleavage of the peptide from the resin and removal of side-chain protecting groups is usually performed with strong acid, such as trifluoroacetic acid (TFA). wpmucdn.com The Teoc group is also stable to these acidic conditions. highfine.com This orthogonality ensures that the Teoc-protected piperazine unit remains intact throughout the entire peptide assembly process and can be removed selectively at the end of the synthesis using fluoride ions if desired. This allows for the precise incorporation of piperazine scaffolds into peptide backbones, both in solid-phase and traditional solution-phase approaches. ru.nl

Synthetic Utility in the Preparation of Bioactive Piperazine-Containing Scaffolds

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in drugs across various therapeutic areas, including anticancer, antimicrobial, and antidepressant agents. nih.govmdpi.comresearchgate.net The synthetic accessibility and versatility of building blocks like this compound are therefore of high importance for the discovery and development of new pharmaceuticals. nih.gov

This compound is a versatile precursor for generating libraries of diverse, drug-like molecules. beilstein-journals.orgnih.gov The unprotected secondary amine provides a reactive handle for introducing a wide variety of substituents through reactions such as alkylation, arylation, acylation, and reductive amination. This allows chemists to systematically modify one side of the piperazine core to explore structure-activity relationships (SAR). By starting with this single building block, a multitude of derivatives can be synthesized, each with unique properties that can be evaluated for biological activity. This approach streamlines the early stages of drug discovery, facilitating the rapid creation of novel chemical entities based on the proven piperazine scaffold. researchgate.netnih.gov

Furthermore, the steric bulk of the Teoc protecting group can influence the stereochemical or regiochemical outcome of subsequent reactions. In transformations involving the piperazine ring itself or adjacent functional groups, the protecting group can direct incoming reagents to a specific face or position, thereby enhancing selectivity. nih.gov This control is critical for building complex, three-dimensional structures where precise stereochemistry is essential for biological function.

Strategies for Selective Functionalization of Teoc-Protected Piperazines

Once the piperazine core is mono-protected with the Teoc group, a range of selective functionalization strategies can be employed. The most common approach involves leveraging the nucleophilicity of the remaining free secondary amine.

Key N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base to introduce alkyl chains.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to form N-arylpiperazines. organic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides, or with isocyanates to form ureas.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperazines.

Beyond functionalizing the nitrogen atom, advanced methods for the direct C-H functionalization of the piperazine ring's carbon skeleton are an active area of research. beilstein-journals.orgnih.gov These methods, which include transition-metal-catalyzed and photoredox-catalyzed reactions, offer powerful ways to install substituents directly onto the carbon atoms of the Teoc-protected ring, providing access to novel and more complex piperazine derivatives that are otherwise difficult to synthesize. mdpi.com

Functionalization StrategyReagentsPosition Functionalized
N-Alkylation R-X (Alkyl Halide), BaseUnprotected Nitrogen (N-H)
N-Arylation Ar-X, Pd or Cu Catalyst, BaseUnprotected Nitrogen (N-H)
N-Acylation RCOCl or (RCO)₂OUnprotected Nitrogen (N-H)
Reductive Amination RCHO or RCOR', Reducing AgentUnprotected Nitrogen (N-H)
C-H Functionalization Various (e.g., Aryl Halides), CatalystRing Carbon (C-H)

Analytical and Spectroscopic Characterization Techniques Focused on Derivatization and Reaction Monitoring

Derivatization Strategies for Enhanced Analytical Performance

While "2-(Trimethylsilyl)ethyl piperazine-1-carboxylate" can often be analyzed directly, derivatization is a powerful strategy to enhance its analytical properties, particularly for mass spectrometry (MS) and gas chromatography (GC). The primary goals of derivatization include increasing volatility, improving thermal stability, and enhancing ionization efficiency. jfda-online.com

For mass spectrometry, especially in proteomics and peptidomics, piperazine-based derivatives are utilized to improve the ionization efficiency of peptides and proteins. nih.govresearchgate.netsemanticscholar.org This principle can be extrapolated to the analysis of the piperazine (B1678402) moiety in other contexts. For instance, derivatizing a molecule containing the "this compound" core at a different functional group can significantly enhance its signal in techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. sigmaaldrich.com

In the context of GC-MS, the volatility of the intact "this compound" might be sufficient for analysis. However, if the compound is part of a larger, less volatile molecule, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize other active hydrogen atoms within a molecule, rendering it more suitable for GC analysis.

Table 1: Common Derivatization Approaches for Related Compounds

Analytical TechniqueDerivatization GoalPotential Reagent ClassExample Application
GC-MSIncrease volatility and thermal stabilitySilylating Agents (e.g., BSTFA, MSTFA)Analysis of polar functional groups in a larger molecule containing the Teoc-piperazine moiety.
LC-MS (MALDI)Enhance ionization efficiency and signal intensityPiperazine-based reagents (e.g., 1-(2-pyridyl)piperazine)Improving detection of peptides derivatized at their carboxyl groups with piperazines. nih.gov
GC-MSImprove chromatographic propertiesFluoroacylating Agents (e.g., TFAA, PFPA)Conversion of amine groups to fluoroacyl derivatives to enhance volatility. jfda-online.com

Spectroscopic Methods for Mechanistic Elucidation of Teoc Reactions

Spectroscopic techniques are indispensable for studying the mechanisms of reactions involving the Teoc group, such as its introduction (protection) and removal (deprotection). These methods allow for real-time monitoring of reactants, intermediates, and products, providing critical insights into reaction kinetics and pathways.

In situ Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring chemical reactions as they occur, without the need for sample extraction. nih.govnih.gov For reactions involving "this compound," this technique can track the characteristic vibrational frequencies of key functional groups. For example, during the protection of piperazine, the appearance and growth of the carbamate (B1207046) carbonyl (C=O) stretching band (typically around 1700-1720 cm⁻¹) can be monitored in real time. Conversely, during the fluoride-mediated deprotection of the Teoc group, the disappearance of this carbamate band indicates the progress of the reaction. irdg.orgdntb.gov.ua This method provides valuable data on reaction initiation, rate, and completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for reaction monitoring and mechanistic studies. nih.gov A series of ¹H NMR spectra acquired at regular time intervals can quantitatively track the consumption of starting materials and the formation of products. magritek.com

Protection Reaction: When introducing the Teoc group onto piperazine, the disappearance of the N-H proton signal of piperazine and the appearance of characteristic signals for the Teoc group—specifically the trimethylsilyl (B98337) protons (a sharp singlet around 0 ppm) and the two methylene (B1212753) groups (-CH₂-CH₂-Si) between 0.9-1.1 ppm and 4.1-4.3 ppm—can be monitored.

Deprotection Reaction: The cleavage of the Teoc group is typically induced by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comhighfine.com In situ NMR monitoring of this reaction would show the disappearance of the Teoc proton signals and the re-emergence of the piperazine N-H signal. researchgate.net This allows for the precise determination of reaction endpoints and the identification of any potential side products.

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and conformation. researchgate.net While not a reaction monitoring technique, it is invaluable for conformational studies of the "this compound" molecule itself or its derivatives. The resulting crystal structure can confirm the connectivity of atoms and reveal the preferred conformation of the piperazine ring (e.g., chair conformation) and the orientation of the bulky (trimethylsilyl)ethyl group. nih.gov This information is crucial for understanding steric effects that may influence the compound's reactivity.

Table 2: Spectroscopic Data for Monitoring Teoc Group Reactions

TechniqueKey Observable Change (Protection)Key Observable Change (Deprotection)
in situ IRAppearance of carbamate C=O stretch (~1700 cm⁻¹)Disappearance of carbamate C=O stretch
¹H NMRAppearance of -Si(CH₃)₃ singlet (~0 ppm) and -CH₂- signalsDisappearance of Teoc-related signals
¹³C NMRAppearance of carbamate C=O signal (~156 ppm)Disappearance of Teoc-related signals

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for both qualitative and quantitative analysis of "this compound." They are routinely used to assess the purity of the synthesized compound and to monitor the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique for monitoring reaction progress. rochester.edulibretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. youtube.com As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the product appears. The relative retention factor (Rf) values of the starting material and product allow for a clear visualization of the reaction's conversion over time. For "this compound," a typical TLC setup would involve a silica (B1680970) gel plate and a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate).

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the accurate purity assessment of non-volatile compounds like "this compound." nih.gov A validated reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products. The compound is injected onto a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer. Detection is commonly achieved using an ultraviolet (UV) detector. By integrating the peak areas, the purity of the sample can be determined with high precision and accuracy. HPLC can also be used to monitor reaction progress by analyzing aliquots taken over time, providing quantitative data on the concentration of reactants and products.

Table 3: Typical Chromatographic Methods and Applications

TechniquePrimary ApplicationStationary PhaseTypical Mobile PhaseDetection Method
TLCReaction MonitoringSilica Gel 60 F₂₅₄Hexane/Ethyl AcetateUV light (254 nm), Staining (e.g., KMnO₄)
HPLCPurity AssessmentReversed-Phase (C18)Acetonitrile/WaterUV Detector
GC-MSPurity & Identity (if volatile)Polysiloxane-based (e.g., DB-5)Helium (Carrier Gas)Mass Spectrometer

Computational Chemistry and Theoretical Studies of 2 Trimethylsilyl Ethyl Piperazine 1 Carboxylate

Quantum Mechanical Studies on Teoc Group Stability and Electronic Structure

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic stability and electronic characteristics of the Teoc group attached to the piperazine (B1678402) ring. The stability of the carbamate (B1207046) linkage in 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is significantly influenced by resonance and electronic effects. nih.govacs.org

DFT calculations can quantify the electronic distribution and geometric parameters. Key findings from such studies on analogous carbamate systems indicate that the nitrogen atom of the carbamate is significantly less nucleophilic compared to a free amine. masterorganicchemistry.com The presence of the electron-withdrawing carbonyl group and the delocalization of its lone pair reduce its ability to participate in nucleophilic reactions. semanticscholar.org The silicon atom in the trimethylsilyl (B98337) group also plays a role in the electronic structure, primarily through hyperconjugation, although its major influence is observed during the deprotection process.

Table 1: Representative Geometric and Electronic Parameters from DFT Calculations

Parameter Description Typical Calculated Value
C-N Bond Length (Carbamate) The bond connecting the piperazine nitrogen to the carbonyl carbon. ~1.36 Å
N Lone Pair Delocalization The extent of electron sharing between nitrogen and the carbonyl group. High
Mulliken Charge on N (Piperazine) The partial atomic charge on the protected nitrogen atom. Negative, but less so than an unprotected amine nitrogen
Mulliken Charge on Si The partial atomic charge on the silicon atom. Positive

Note: The values presented are typical and may vary depending on the level of theory and basis set used in the calculation.

Computational Modeling of Teoc Cleavage Mechanisms

The deprotection of the Teoc group is a critical step in its synthetic utility, most commonly achieved using fluoride (B91410) ions. chem-station.com Computational modeling provides a detailed picture of the reaction pathway, intermediates, and transition states involved in this cleavage. The mechanism is a fluoride-induced β-elimination. chem-station.com

The process begins with the nucleophilic attack of a fluoride ion on the silicon atom of the trimethylsilyl group. chem-station.com This forms a pentacoordinate silicon intermediate, which is highly unstable. This intermediate rapidly fragments, leading to the elimination of the free amine, carbon dioxide, ethene, and trimethylsilyl fluoride. chem-station.com

During the β-elimination process, as the C-O bond cleaves and the silyl (B83357) group departs, a transient positive charge develops on the β-carbon atom (the carbon adjacent to the silicon atom). The presence of the silicon atom significantly stabilizes this incipient carbocation-like character through a phenomenon known as the β-silicon effect. chemrxiv.org

Computational studies on related systems have shown that the C-Si bond can effectively donate electron density into the developing empty p-orbital of the carbocationic center through hyperconjugation. This stabilization lowers the activation energy of the elimination process, facilitating a rapid and efficient deprotection under mild conditions. Quantum mechanical calculations can model this interaction by analyzing the orbital overlaps and charge distribution in the transition state.

Transition state (TS) theory and computational searches for transition state structures are vital for understanding the kinetics of a reaction. ucsb.edu For the Teoc deprotection, TS calculations focus on identifying the highest energy point along the reaction coordinate for the fluoride-induced elimination. nih.gov

Computational methods like Quadratic Synchronous Transit (QST) or eigenvector-following algorithms are used to locate the TS geometry. researchgate.net For the Teoc cleavage, the transition state is expected to feature an elongated Si-F bond as the fluoride attacks, and a partially broken C-Si bond. The geometry would also show the beginning of the fragmentation that leads to ethene and the carbamate breakdown.

Frequency calculations are performed on the located TS structure; a true first-order saddle point will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com The energy difference between the reactants (the Teoc-protected piperazine and fluoride ion) and the transition state determines the activation energy barrier for the deprotection.

Table 2: Illustrative Relative Energies in Teoc Deprotection Pathway

Species Description Relative Free Energy (ΔG, kcal/mol) (Illustrative)
Reactants This compound + F⁻ 0.0
Transition State Fluoride-induced elimination TS +15 to +25
Products Piperazine + CO₂ + Ethene + Me₃SiF < 0 (Exergonic)

Note: These are representative values to illustrate the energy profile of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations can reveal the preferred conformations of the piperazine ring and the flexibility of the Teoc side chain.

The piperazine ring is known to exist in several conformations, primarily the chair, boat, and twist-boat forms. MD simulations can predict the relative populations of these conformers and the energy barriers for interconversion. researchgate.net The bulky Teoc group can influence this equilibrium. Furthermore, the simulations can model the rotation around the various single bonds in the 2-(trimethylsilyl)ethyl chain, providing a comprehensive picture of the molecule's accessible shapes.

MD simulations also explicitly model solvent molecules, allowing for the study of intermolecular interactions such as hydrogen bonding between the solvent and the carbamate's carbonyl oxygen or the unprotected piperazine nitrogen. nih.gov This is crucial for understanding how the molecule behaves in a solution environment, which can affect its reactivity and properties.

Table 3: Hypothetical Conformational Population from MD Simulation

Conformer of Piperazine Ring Relative Population (%)
Chair > 95%
Twist-Boat < 5%
Boat < 1%

Note: Data is illustrative, representing typical findings for substituted piperazines.

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational chemistry can predict the reactivity of different sites within this compound, guiding its use in further synthetic steps. DFT-based reactivity descriptors are particularly useful for this purpose. researchgate.netnih.gov

The most common application would be predicting the outcome of reactions at the unprotected secondary amine of the piperazine ring. Frontier Molecular Orbital (FMO) theory is often employed. The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule that are electron-rich and likely to react with electrophiles. For this compound, the HOMO is typically localized on the unprotected nitrogen atom, confirming its nucleophilicity. researchgate.net

Furthermore, calculating the electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites. For this compound, the ESP map would clearly show a region of strong negative potential around the unprotected nitrogen, marking it as the primary site for reactions like alkylation or acylation. mdpi.com Condensed Fukui functions can also be calculated to provide a quantitative measure of the reactivity of each atom. nih.gov

Table 4: Representative DFT-Based Reactivity Indices

Atom/Site Descriptor Predicted Reactivity
Unprotected N HOMO Lobe / Negative ESP Most nucleophilic site; reactive towards electrophiles
Carbonyl O Negative ESP Lewis basic site; potential for hydrogen bonding
Carbonyl C Positive ESP Electrophilic site; susceptible to nucleophilic attack (though less reactive than an acyl chloride)

Note: These predictions are based on general principles of electronic structure and reactivity.

Conclusion and Outlook for 2 Trimethylsilyl Ethyl Piperazine 1 Carboxylate Research

Summary of Key Contributions to Organic Synthesis

The primary contribution of the Teoc group, and by extension 2-(trimethylsilyl)ethyl piperazine-1-carboxylate, is providing chemists with a robust method for protecting amine functionalities. highfine.com Unlike many other protecting groups, the Teoc carbamate (B1207046) is exceptionally stable under a wide range of reaction conditions, including hydrolytic, most acidic, basic, and reductive environments. highfine.comchem-station.com This stability is crucial in multi-step syntheses where other parts of a molecule must be modified without affecting the protected amine.

The key feature that sets the Teoc group apart is its unique deprotection mechanism. chem-station.com Cleavage is typically achieved under mild, non-hydrolytic conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.com The fluoride ion attacks the silicon atom, triggering a β-elimination reaction that cleanly releases the free amine, along with benign byproducts like ethylene (B1197577) and carbon dioxide. chem-station.comyoutube.com This specific cleavage condition provides a high degree of orthogonality with other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. highfine.comnih.goviris-biotech.de This orthogonality is a cornerstone of modern synthetic strategy, enabling chemists to selectively unmask different functional groups at various stages of a synthesis. chem-station.combiosynth.com

Protecting GroupAbbreviationCommon Cleavage ConditionStability Profile
2-(Trimethylsilyl)ethoxycarbonylTeocFluoride Ions (e.g., TBAF)Stable to acid, base, and hydrogenation. highfine.comchem-station.com
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Stable to base and hydrogenation. tcichemicals.comresearchgate.net
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable to acid and hydrogenation. tcichemicals.comiris-biotech.de
BenzyloxycarbonylCbzCatalytic Hydrogenation (e.g., Pd/C, H₂)Stable to acid and base. nih.gov

Emerging Trends and Future Directions in Teoc Chemistry

Research in protecting group chemistry is continually evolving, driven by the need for greater efficiency, selectivity, and environmental sustainability. For Teoc and other silicon-based protecting groups, several trends are shaping the future of the field.

One major direction is the development of new silicon-based groups with fine-tuned properties. gelest.com For instance, research into derivatives like the 2-(triphenylsilyl)ethoxycarbonyl ("Tpseoc") group aims to enhance stability against acidic conditions, improving orthogonality with acid-labile groups like Boc. nih.govresearchgate.net This demonstrates a trend towards creating a more nuanced toolbox of protecting groups that can be deployed in increasingly complex molecular architectures.

Another emerging area is the application of green chemistry principles to protection/deprotection protocols. This includes exploring milder reagents, reducing solvent waste, and developing catalytic methods for cleavage. The development of photolabile protecting groups, including a silicon-based group removable with visible light, points to a future where reactions can be triggered with high precision and minimal chemical waste. chemistryworld.commdpi.com

Furthermore, the integration of flow chemistry represents a significant frontier. Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Adapting Teoc protection and, particularly, its fluoride-mediated deprotection for flow systems could streamline the synthesis of complex intermediates on an industrial scale.

Broader Impact on the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. nih.gov The piperazine (B1678402) ring, in particular, is a privileged scaffold found in numerous blockbuster drugs, valued for its ability to modulate physicochemical properties and interact with biological targets. mdpi.comnih.govnih.gov

The synthesis of complex molecules containing piperazine and other heterocycles often requires the temporary masking of one of the piperazine nitrogens to allow for selective functionalization at the other nitrogen or elsewhere on the molecular scaffold. nih.govnih.gov This is where this compound and the Teoc group have a significant impact.

The robust nature of the Teoc group allows it to withstand a wide variety of reaction conditions used to build and modify other parts of a molecule, such as cross-coupling reactions, reductions, or oxidations. nih.gov Its unique fluoride-based deprotection ensures that the piperazine nitrogen can be revealed at a late stage in the synthesis without disturbing other sensitive functionalities, such as esters, amides, or other protecting groups. nih.govfiveable.me This strategic utility makes the Teoc group an enabling tool in the synthesis of complex, polyfunctional nitrogen heterocycles, contributing directly to the discovery and development of new medicines and other important chemical entities. nih.govresearchgate.net

Heterocyclic SystemImportanceRole of Teoc Protection
PiperazinesCore scaffold in numerous FDA-approved drugs (e.g., kinase inhibitors, antidepressants). nih.govEnables selective N-functionalization in multi-step syntheses of complex drug candidates. nih.gov
Dihydroquinolines / BenzazepinesStructural motifs in natural products and pharmaceuticals. nih.govFacilitates complex synthetic routes, such as tandem benzannulation/ring-closing metathesis. nih.gov
Polyfunctional AminesKey building blocks in medicinal chemistry and materials science. nih.govAllows for orthogonal protection strategies in the presence of Boc, Fmoc, and other groups. highfine.com
Peptides and PeptidomimeticsTherapeutic agents and biological probes. biosynth.comProvides an alternative to standard Boc/Fmoc strategies, especially for complex or sensitive sequences. nih.govslideshare.net

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, microwave-assisted coupling using tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol at 100°C achieves a 91% yield . Conventional heating (60°C or higher) may require longer reaction times and result in lower purity, necessitating silica gel chromatography (ethyl acetate/petroleum ether gradients) for purification .
  • Critical Parameters : Catalyst loading (e.g., 10 mol% Pd), solvent polarity, and temperature control are essential for minimizing side products like deprotected piperazine intermediates.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • LCMS : Confirm molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and assess purity .
  • ¹H NMR : Characterize functional groups (e.g., tert-butyl singlet at δ 1.46 ppm, piperazine protons at δ 3.05–3.50 ppm) .
  • Polarimetry : Monitor optical activity if chiral centers are present (noted in for related silyl compounds).

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but less so in water. Log S values (ESOL) can be predicted using computational tools like ChemAxon .
  • Stability : Hygroscopic tendencies require storage under inert atmospheres (argon) at −20°C. Hydrolysis of the trimethylsilyl group may occur in acidic/basic media, necessitating pH-neutral conditions during handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of piperazine-1-carboxylate derivatives?

  • Approach :

Functional Group Modifications : Introduce electron-withdrawing/-donating groups (e.g., trifluoromethyl, methoxy) to the piperazine ring to alter electron density and binding affinity .

Enzyme Inhibition Assays : Test derivatives against targets like acetylcholinesterase or kinases using fluorescence-based assays (e.g., ’s protocol for 1-arylsulfonyl-4-phenylpiperazine derivatives).

Molecular Docking : Use software like AutoDock Vina to predict interactions with biological macromolecules (e.g., ’s docking studies with Ni(II)/Zn(II) complexes).

Q. What computational methods are suitable for analyzing the coordination chemistry of this compound with transition metals?

  • DFT Studies : Geometry optimization and electronic structure analysis (e.g., HOMO-LUMO gaps) for complexes with Ni(II), Zn(II), or Cd(II) can explain spectroscopic shifts in UV-Vis or IR .
  • Spectroscopic Validation : Compare computed vibrational frequencies (e.g., C=O stretching) with experimental FTIR data to validate metal-ligand binding modes .

Q. How do microwave irradiation and flow chemistry techniques enhance scalability in multi-step syntheses?

  • Case Study : demonstrates a 91% yield for a related tert-butyl piperazine carboxylate using microwave conditions (100°C, 3 hours), reducing reaction time by 50% compared to conventional heating.
  • Troubleshooting : Monitor for thermal decomposition by tracking byproducts via TLC or inline IR. Adjust microwave power to avoid localized overheating .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of the trimethylsilyl group in nucleophilic substitutions—how to resolve this?

  • Hypothesis Testing :

  • If silyl deprotection occurs unexpectedly, use ¹H NMR to detect free silanol (δ 1–2 ppm) or conduct kinetic studies under varying pH conditions.
  • Compare reactivity with analogous compounds (e.g., 2-(trimethylsilyl)ethyl furan derivatives in ) to identify steric or electronic influences.

Q. Discrepancies in reported yields for Pd-catalyzed cross-coupling: What factors are overlooked?

  • Variables to Control :

  • Catalyst Purity : Use freshly prepared Pd(PPh₃)₄ to avoid deactivation.
  • Boronate Stability : Ensure the boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is anhydrous to prevent hydrolysis .

Methodological Tables

Parameter Example from Evidence Reference
Microwave Synthesis100°C, 3 hours, 91% yield
ChromatographySilica gel, 0–40% ethyl acetate/petroleum ether
Stability−20°C under argon, hygroscopic
DFT AnalysisNi(II) complex HOMO-LUMO gap = 3.2 eV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.